

N-Cbz-4-hydroxypiperidine synthesis and characterization

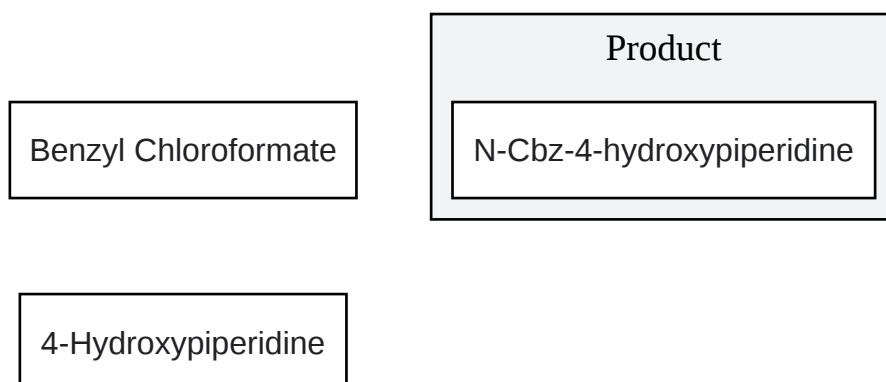
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 4-hydroxypiperidine-1-carboxylate*

Cat. No.: *B1273280*

[Get Quote](#)


An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-4-hydroxypiperidine (Benzyl 4-hydroxy-1-piperidinocarboxylate), a key intermediate in the development of various pharmaceutical compounds. This document details a high-yield synthesis protocol, purification methods, and characterization data.

Synthesis Pathway

The synthesis of N-Cbz-4-hydroxypiperidine is achieved through the protection of the secondary amine of 4-hydroxypiperidine using benzyl chloroformate (Cbz-Cl). This reaction, a type of N-acylation, converts the nucleophilic amine into a less reactive carbamate, allowing for selective reactions at the hydroxyl group in subsequent synthetic steps. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

[Click to download full resolution via product page](#)

Caption: Synthesis of N-Cbz-4-hydroxypiperidine from 4-hydroxypiperidine.

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of N-Cbz-4-hydroxypiperidine.[1][2]

2.1 Materials and Reagents

- 4-Hydroxypiperidine (49.44 mmol)
- Benzyl chloroformate (60 mmol)
- 1N Sodium Hydroxide (NaOH) solution (60 mL)
- Dioxane (60 mL)
- Ethyl acetate (EtOAc)
- Hydrochloric acid (HCl)
- Water (H₂O)
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography

2.2 Procedure

- A solution of 4-hydroxypiperidine (5 g, 49.44 mmol) in dioxane (60 mL) and 1N aqueous NaOH solution (60 mL, 60 mmol) is prepared in a suitable reaction vessel.
- The mixture is cooled in an ice bath with vigorous stirring.
- Benzyl chloroformate (8.55 mL, 60 mmol) is added dropwise to the cooled mixture over a period of 30 minutes.
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is treated with water, then concentrated under reduced pressure.
- The aqueous residue is acidified to pH 2 with hydrochloric acid.
- The acidified aqueous phase is extracted with ethyl acetate.
- The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by flash column chromatography on silica gel.

A reported yield for this procedure is approximately 99%.[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized N-Cbz-4-hydroxypiperidine are confirmed through various analytical techniques.

3.1 Physicochemical Properties

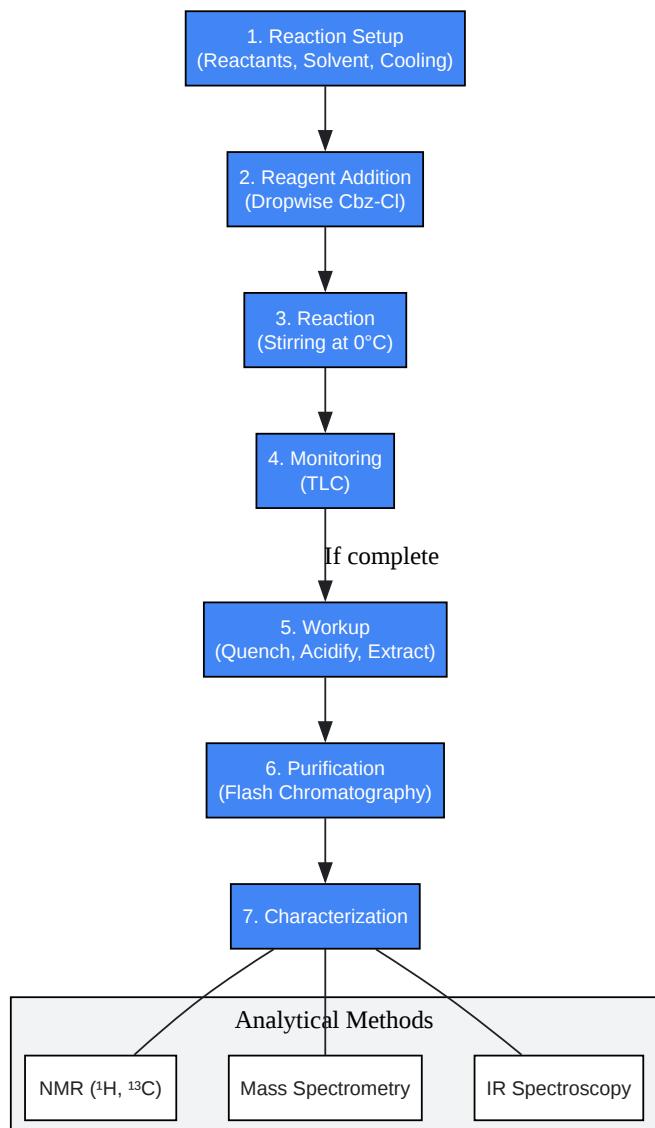
The key physical and chemical properties of N-Cbz-4-hydroxypiperidine are summarized in the table below.

Property	Value	Reference(s)
CAS Number	95798-23-5	[2]
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[2][3]
Molecular Weight	235.28 g/mol	[2][3]
Appearance	Colorless to orange oil or solid	[1][2][3]
Purity	≥97%	
Boiling Point	167 °C @ 0.2 mmHg	[2]
Density	1.554 g/mL @ 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.543	[2]

3.2 Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation and confirmation.

Technique	Data	Reference(s)
Mass Spec. (CI)	m/z 236 [M+H] ⁺ , 218, 192, 174, 91	[1][2]
Infrared (IR)	~3800 cm ⁻¹ (O-H stretch), ~1685 cm ⁻¹ (C=O, carbamate)	[4]
¹ H NMR	See discussion below	
¹³ C NMR	See discussion below	


3.2.1 NMR Spectroscopy Discussion

While specific, fully assigned experimental spectra were not available in the cited literature, the expected chemical shifts can be predicted based on the molecular structure:

- ^1H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group between 7.2-7.4 ppm. A singlet corresponding to the benzylic CH_2 protons should appear around 5.1 ppm. The piperidine ring protons would be observed in the 1.4-4.0 ppm region, with the proton on the carbon bearing the hydroxyl group (CH-OH) appearing as a multiplet around 3.8 ppm. The protons adjacent to the nitrogen will be shifted downfield. A broad singlet for the hydroxyl proton (OH) is also expected.
- ^{13}C NMR: The carbonyl carbon of the carbamate group is expected in the 155 ppm region.[5] The aromatic carbons of the benzyl group would produce signals between 127-137 ppm. The benzylic carbon ($\text{CH}_2\text{-O}$) should appear around 67 ppm. The carbons of the piperidine ring are expected in the range of 30-70 ppm, with the carbon attached to the hydroxyl group (C-OH) resonating around 65-70 ppm.[6]

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical workflow to ensure product quality and identity.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of N-Cbz-4-hydroxypiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 4-hydroxy-1-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 3. Benzyl 4-hydroxypiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 4. prepchem.com [prepchem.com]
- 5. compoundchem.com [compoundchem.com]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [N-Cbz-4-hydroxypiperidine synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273280#n-cbz-4-hydroxypiperidine-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com